6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one

Lipophilicity Physicochemical Properties Drug Design

6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one (CAS 1710416-83-3) is a partially saturated, fused bicyclic heterocycle comprising a [1,2,4]triazolo[4,3-a]pyridine core with a ketone at the 8-position and saturation across the 6,7-positions. With a molecular formula C₆H₇N₃O and molecular weight of 137.14 g·mol⁻¹, it is commercially available from multiple vendors at purities ranging from ≥95% to NLT 98%.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
Cat. No. B11791697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=NN=CN2C1
InChIInChI=1S/C6H7N3O/c10-5-2-1-3-9-4-7-8-6(5)9/h4H,1-3H2
InChIKeySIUXDNBRQVBOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one: Physicochemical Identity & Structural Classification for Procurement Assessment


6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one (CAS 1710416-83-3) is a partially saturated, fused bicyclic heterocycle comprising a [1,2,4]triazolo[4,3-a]pyridine core with a ketone at the 8-position and saturation across the 6,7-positions [1]. With a molecular formula C₆H₇N₃O and molecular weight of 137.14 g·mol⁻¹, it is commercially available from multiple vendors at purities ranging from ≥95% to NLT 98% . The scaffold has been implicated in medicinal chemistry programs targeting P2X7 receptors, c-Met kinase, and CNS disorders, though direct bioactivity data for the unsubstituted core remains sparse in public literature [1].

Why Generic Triazolopyridine or Triazolopyridinone Analogs Cannot Substitute 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one in Research Applications


Substituting this compound with a generic triazolopyridine (e.g., [1,2,4]triazolo[4,3-a]pyridine, CID 249770) or a triazolopyridinone (e.g., 3-hydroxytriazolo[4,3-a]pyridine, CAS 6969-71-7) introduces quantifiable shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity. The target compound has an XLogP3 of -0.5 versus 1.2 for the unsubstituted triazolopyridine and -1.17 for the hydroxylated triazolopyridinone [1][2]. Its TPSA of 47.8 Ų is substantially larger than the 30.2 Ų of the parent triazolopyridine, and its 3 hydrogen bond acceptors (vs. 2 for the parent) alter molecular recognition profiles [1][2]. These differences directly affect membrane permeability, solubility, and target engagement—making generic substitution invalid for any study where physicochemical consistency is required.

Quantitative Differentiation Evidence: 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one vs. Closest Structural Analogs


Lipophilicity Shift vs. Unsubstituted Triazolopyridine and Triazolopyridinone: XLogP3 Comparison

The target compound exhibits an XLogP3 of -0.5 [1], which is 1.7 log units more hydrophilic than the unsubstituted [1,2,4]triazolo[4,3-a]pyridine (XLogP3 = 1.2) [2] and 0.67 log units more lipophilic than 3-hydroxytriazolo[4,3-a]pyridine (LogP = -1.17) . This intermediate lipophilicity positions the compound between highly polar hydroxylated congeners and more lipophilic fully aromatic triazolopyridines.

Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area Differentiation vs. Parent Triazolopyridine Scaffold

The TPSA of 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one is 47.8 Ų [1], which is 17.6 Ų higher than the 30.2 Ų of the parent [1,2,4]triazolo[4,3-a]pyridine scaffold [2]. This increase reflects the contribution of the 8-keto oxygen and the partially saturated ring system, resulting in a TPSA value that falls within the range often associated with favorable CNS drug-like properties (40–80 Ų).

Polar Surface Area CNS Permeability Drug-likeness

Hydrogen Bond Acceptor Count: Enhanced Interaction Capacity vs. Parent Triazolopyridine

The target compound possesses 3 hydrogen bond acceptor (HBA) atoms—the 8-keto oxygen plus two triazole nitrogens—compared with only 2 HBA atoms in the unsubstituted [1,2,4]triazolo[4,3-a]pyridine [1][2]. Critically, both compounds have zero hydrogen bond donors (HBD = 0), meaning the additional HBA is introduced without increasing donor count, preserving membrane permeability while enhancing polar interaction potential.

Hydrogen Bond Acceptors Molecular Recognition Fragment-Based Drug Discovery

Purity Specification Differentiation: Vendor Comparison for Fit-for-Purpose Procurement

Two commercial vendors supply 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one at distinct purity tiers: AKSci offers the compound at ≥95% purity , while MolCore provides NLT 98% purity . This 3% absolute purity difference is consequential for applications such as GLP toxicology studies, impurity profiling, or biophysical assays where minor contaminants can confound results.

Purity Quality Control Procurement Decision

Synthetic Accessibility: Electrochemical Rearrangement Route vs. Classical Multi-Step Synthesis

Hindered and chiral triazolopyridinone derivatives—a class encompassing the target scaffold—have historically been challenging to synthesize via classical condensation and cyclization methods, limiting their exploration [2]. A recently reported electrochemical rearrangement approach achieves yields of 58–93% for diverse triazolopyridinones in a single operational step, using readily available alkyl carboxylic acids as starting materials [1]. While no direct yield for the unsubstituted core is reported, the method's demonstrated substrate scope suggests a more scalable and atom-economical route than traditional multi-step sequences.

Synthetic Chemistry Electrochemical Synthesis Scalability

High-Confidence Application Scenarios for 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one Based on Verified Differentiation Evidence


CNS Drug Discovery: Balanced Polarity Building Block for Neuroscience Programs

With a TPSA of 47.8 Ų (within the CNS-favorable 40–80 Ų window) and an intermediate XLogP3 of -0.5, this scaffold offers a differentiated starting point for CNS drug discovery compared to the more lipophilic parent triazolopyridine (XLogP3 1.2) or the more polar triazolopyridinone (LogP -1.17) [1]. Its zero HBD count further supports passive brain penetration potential, making it suitable for neuroscience hit-finding campaigns.

Fragment-Based Drug Discovery (FBDD): Rule-of-Three Compliant Starting Fragment

At MW 137.14, with 0 HBD, 3 HBA, and 0 rotatable bonds, this compound meets fragment-like property criteria (MW < 300, HBD ≤ 3, HBA ≤ 3) [1]. The additional carbonyl HBA relative to the parent triazolopyridine (3 vs. 2 HBA) provides an extra polar interaction anchor for fragment growing or linking strategies without introducing an HBD, a key advantage for FBDD libraries [1].

Analytical Reference Standard: HPLC Method Development and Impurity Profiling

The availability of this compound at two purity tiers—NLT 98% (MolCore) and ≥95% (AKSci)—makes it suitable as a reference standard for HPLC method development and impurity quantification [1]. The higher-purity option (NLT 98%) is particularly appropriate for GLP-compliant impurity profiling studies or as a system suitability standard, where batch-to-batch consistency is critical [1].

Electrochemical Diversification Platform: Late-Stage Functionalization of the Triazolopyridinone Core

The electrochemical rearrangement methodology reported for triazolopyridinone synthesis (yields 58–93%) provides a scalable entry point for diversifying this scaffold [1]. The unsubstituted core can serve as a starting material for late-stage electrochemical functionalization, enabling rapid generation of analog libraries for structure-activity relationship (SAR) studies in programs targeting P2X7, c-Met, or other therapeutically relevant targets .

Quote Request

Request a Quote for 6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.